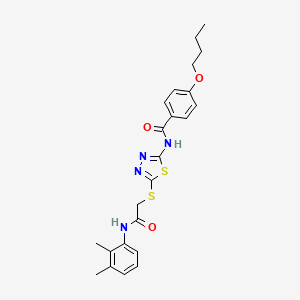

4-丁氧基-N-(5-((2-((2,3-二甲苯胺基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that include thiadiazole and benzamide moieties. These functional groups are known to be associated with significant biological properties, particularly in the realm of anticancer activity. The compound of interest, while not directly studied in the provided papers, is structurally related to the compounds discussed in the second paper, which explores the synthesis and anticancer evaluation of benzamide derivatives with a thiadiazole scaffold .

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. A solvent-free synthesis was carried out under microwave irradiation, which is a method known for its efficiency and rapid reaction times. The synthesis of a structurally similar compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, was performed by reacting 2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzoic acid with carbonyldiimidazole in dry tetrahydrofuran, followed by the addition of N-butyl amine . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the related compound, as mentioned in the first paper, was determined to be monoclinic with specific cell dimensions and was confirmed by crystallography at a low temperature of 173 K . While the exact molecular structure of "4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is not provided, it can be inferred that it would also exhibit a complex structure, potentially with similar crystalline properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of Schiff's bases and the use of microwave irradiation to facilitate the reaction. The reaction of the related compound involved the use of carbonyldiimidazole and N-butyl amine, indicating the use of amine coupling chemistry . These reactions are crucial for the formation of the thiadiazole and benzamide components of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in this class are not detailed in the provided papers. However, the second paper does mention the evaluation of ADMET properties using computational methods, indicating that the synthesized compounds exhibit good oral drug-like behavior . This suggests that the compound of interest may also possess favorable pharmacokinetic properties, although specific physical properties such as solubility, melting point, and stability would need to be determined experimentally.

科学研究应用

抗癌潜力

4-丁氧基-N-(5-((2-((2,3-二甲苯胺基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)苯甲酰胺及其相关化合物在抗癌研究中显示出显著的潜力。Tiwari 等人 (2017) 的一项研究涉及合成具有噻二唑骨架和苯甲酰胺基团的新型化合物。这些化合物被评估了对多种人癌细胞系的抗癌活性。结果表明有希望的抗癌特性,可与标准药物阿霉素相媲美(Tiwari 等人,2017)。

合成和化学性质

相关化合物的化学合成也是一个感兴趣的领域。Chauhan 等人 (2018) 的一项研究描述了一种将伯硫酰胺二聚化成 1,2,4-噻二唑的方法,这与合成 4-丁氧基-N-(5-((2-((2,3-二甲苯胺基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)苯甲酰胺有关(Chauhan 等人,2018)。

杀蚊幼虫和抗菌特性

该化合物及其衍生物已被研究其杀蚊幼虫和抗菌特性。Castelino 等人 (2014) 进行的一项研究合成了新型噻二唑三嗪-4-酮,表现出中等的杀蚊幼虫和抗菌活性。其中一些衍生物对疟疾媒介表现出高杀幼虫活性(Castelino 等人,2014)。

杀线虫活性

Liu 等人 (2022) 对含有 1,3,4-噻二唑酰胺基团的 1,2,4-恶二唑衍生物的研究揭示了对松材线虫(一种重要害虫)的有希望的杀线虫活性。这项研究表明这些化合物具有潜在的农业应用(Liu 等人,2022)。

缓蚀

与 4-丁氧基-N-(5-((2-((2,3-二甲苯胺基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)苯甲酰胺密切相关的苯并噻唑衍生物已被研究其缓蚀作用。Hu 等人 (2016) 的一项研究证明了这些化合物在酸性环境中作为钢的缓蚀剂的潜力(Hu 等人,2016)。

属性

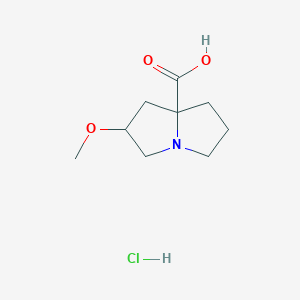

IUPAC Name |

4-butoxy-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S2/c1-4-5-13-30-18-11-9-17(10-12-18)21(29)25-22-26-27-23(32-22)31-14-20(28)24-19-8-6-7-15(2)16(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEJTGPUVDRISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)